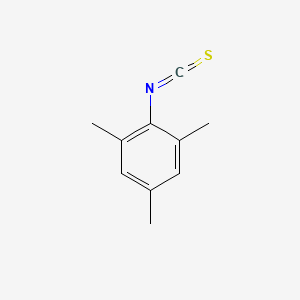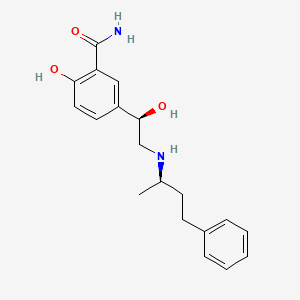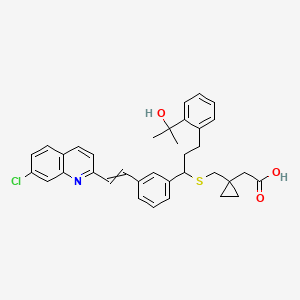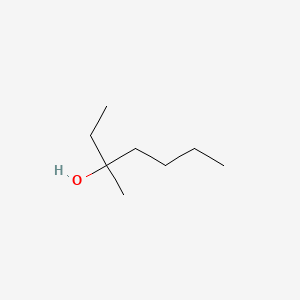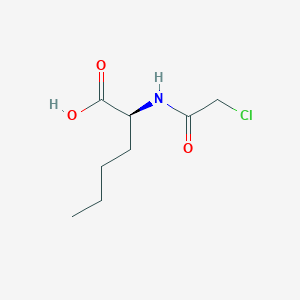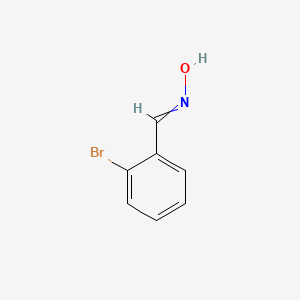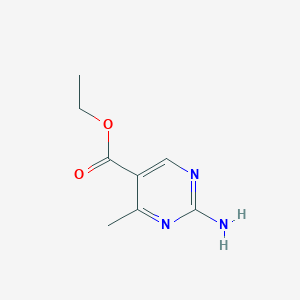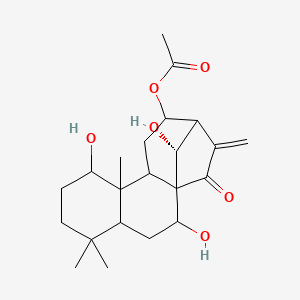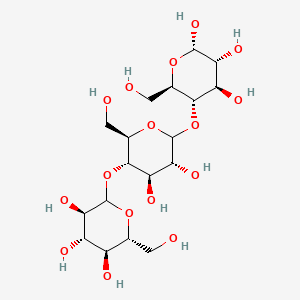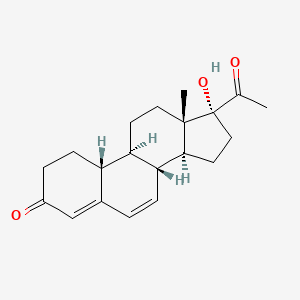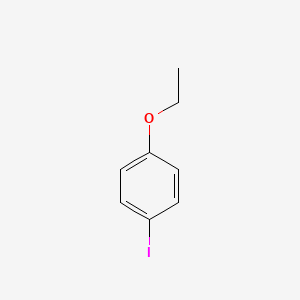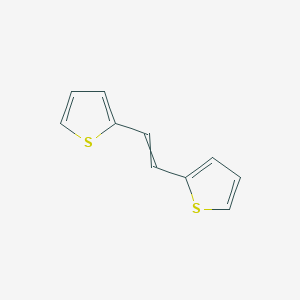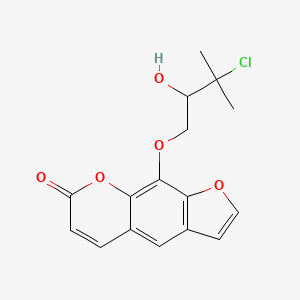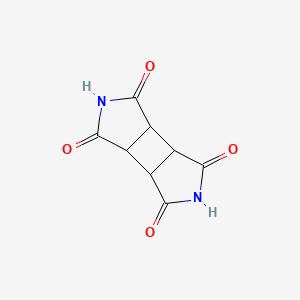
1,2,3,4-Cyclobutanetetracarboxdiimide
描述
1,2,3,4-Cyclobutanetetracarboxdiimide (CBTDI) is a cyclic imide compound. It has a molecular formula of C8H6N2O4 and a molecular weight of 194.146 . It is a solid substance at 20°C and is sensitive to moisture . It is used in various scientific experiments.
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Cyclobutanetetracarboxdiimide is represented by the formula C8H6N2O4 . Further structural analysis would require more specific data or tools.
Physical And Chemical Properties Analysis
1,2,3,4-Cyclobutanetetracarboxdiimide is a solid at 20°C and has a molecular weight of 194.15 . It has a melting point of 350°C . It is sensitive to moisture .
科学研究应用
DNA Repair and Photolyase Function : Cyclobutane pyrimidine dimers, related to 1,2,3,4-Cyclobutanetetracarboxdiimide, are major DNA photoproducts induced by UV radiation. DNA photolyase repairs DNA by breaking the cyclobutane ring of the dimer using visible light energy. Photolyases are proteins with two chromophore/cofactors, including FADH- and either methenyltetrahydrofolate (MTHF) or 8-hydroxy-5-deazariboflavin (8-HDF) (Sancar, 1994).
Polyimide Synthesis : A study demonstrates the synthesis of wholly alicyclic polyimides with high molecular weights using cyclobutanetetracarboxylic dianhydride. These polyimides exhibit high thermal stability, excellent transparency, and are readily soluble in polar aprotic solvents (Watanabe et al., 2002).
Photoproduct Formation in DNA : Research shows that binding of transcription factors in DNA creates hot spots for UV photoproducts, including cyclobutane dipyrimidines. This indicates that mutagenic DNA photoproducts may be tissue-specific in mammals (Pfeifer et al., 1992).
Anticancer Properties of Compounds : Certain Pt-bis(naphthalimide) complexes, including 1,1-cyclobutane dicarboxylate, exhibit potential antineoplastic properties. These compounds might have cytotoxic activity due to a combined effect of platination and intercalation, suggesting their role in cancer treatment (Perez et al., 1999).
Polyamic Ester and Polyimide Preparation : Research focusing on the interfacial polycondensation of cyclobutanetetracarboxylic acid dimethylester dichloride with diamines has led to the creation of high molecular weight polyamic esters and polyimides, which are thermally stable and exhibit properties useful in various industrial applications (Hasegawa et al., 1998).
属性
IUPAC Name |
4,9-diazatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-5-1-2(6(12)9-5)4-3(1)7(13)10-8(4)14/h1-4H,(H,9,11,12)(H,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRWMFOKSXWCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C1C(=O)NC3=O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167786 | |
| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Cyclobutanetetracarboxdiimide | |
CAS RN |
4415-88-7 | |
| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4415-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




